1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C16H12N2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science. This compound features a pyrazole ring substituted with two phenyl groups and an aldehyde group at the 4-position, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde can be synthesized through a one-pot condensation reaction. The process involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride in the presence of formic acid as a medium. The resulting oxime is then dehydrated using a catalytic amount of orthophosphoric acid to afford the desired pyrazole-4-carbonitrile . This method is notable for being metal-free, cost-effective, and highly efficient, with yields ranging from 98% to 99% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method described above can be scaled up for industrial applications due to its simplicity and high yield. The use of readily available reagents and mild reaction conditions makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1,3-Diphenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The phenyl groups and the pyrazole ring contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole-4-carbonitrile
- 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid
- 1,3-Diphenyl-1H-pyrazole-4-methanol
Uniqueness
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group at the 4-position of the pyrazole ring. This functional group allows for a wide range of chemical modifications and reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1,3-diphenylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-12-14-11-18(15-9-5-2-6-10-15)17-16(14)13-7-3-1-4-8-13/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGBMIZREYTWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339388 | |
Record name | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200832 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21487-45-6 | |
Record name | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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